5-O-(9H-Fluoren-9-ylmethyl) 7a-O-methyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride
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Description
5-O-(9H-Fluoren-9-ylmethyl) 7a-O-methyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride is a useful research compound. Its molecular formula is C24H27ClN2O4 and its molecular weight is 442.94. The purity is usually 95%.
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Scientific Research Applications
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a part of the chemical structure , is utilized for protecting hydroxy-groups in conjunction with various acid- and base-labile protecting groups. This group can be removed conveniently using triethylamine in dry pyridine solution, preserving other base-labile protecting groups intact (Gioeli & Chattopadhyaya, 1982).
Synthesis of 7-Substituted Derivatives
The compound is involved in the synthesis of various 7-substituted derivatives. These derivatives are synthesized through reactions with nucleophiles, demonstrating applications in creating fused tricyclic derivatives and other complex molecules (Goto et al., 1991).
Fluorescent Sensors
In the field of biological imaging, certain derivatives of the compound, specifically those with pyridyl-amine-pyrrole groups, are synthesized as part of fluorescent Zn(II) sensors. These sensors have applications in confocal microscopy, demonstrating cell permeability and responsiveness to Zn(II) in vivo (Nolan et al., 2006).
Antibacterial Agent Synthesis
Derivatives of this compound have been synthesized and tested as antibacterial agents. Their structure-activity relationships provide insights into the development of therapeutic agents with improved antibacterial properties (Bouzard et al., 1992).
Antimicrobial Activity
Additionally, certain derivatives show antimicrobial activities. These compounds have been tested in vitro, revealing their potential in the development of new antimicrobial agents (Abdel-rahman et al., 2002).
Synthesis of Pharmaceutical Intermediates
This compound plays a role in the synthesis of key pharmaceutical intermediates, demonstrating its importance in the pharmaceutical industry. The synthesis involves specific sequences like palladium-catalyzed cyanation/reduction, highlighting its utility in complex chemical processes (Wang et al., 2006).
Synthesis of Pesticides
It is also used in the synthesis of pesticides. The paper reviews the synthesis processes of related pyridine derivatives, underscoring its relevance in agrochemical production (Lu Xin-xin, 2006).
5-HT1A Receptor Agonists
Derivatives of this compound have been explored as selective, potent, and orally active agonists at 5-HT1A receptors. This illustrates its potential applications in developing treatments for conditions like depression (Vacher et al., 1999).
Synthesis of Antihypertensive Agents
It has been used in synthesizing various antihypertensive agents. This includes research into the structure-activity relationship of 5-amino-2-pyridinecarboxylic acid derivatives (Finch et al., 1978).
Formation of Advanced Glycation End Products
Research has indicated its role in the formation of advanced glycation end products, which are important in understanding the biochemical processes associated with aging and diabetes (Nakamura et al., 1997).
properties
IUPAC Name |
5-O-(9H-fluoren-9-ylmethyl) 7a-O-methyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4.ClH/c1-29-22(27)24-10-11-26(13-16(24)12-25-15-24)23(28)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21;/h2-9,16,21,25H,10-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCIFWBNHUSJBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCN(CC1CNC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-O-(9H-Fluoren-9-ylmethyl) 7a-O-methyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride |
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